molecular formula C30H24F12N2O4 B12428004 Cetp-IN-3 CAS No. 939391-31-8

Cetp-IN-3

Cat. No.: B12428004
CAS No.: 939391-31-8
M. Wt: 704.5 g/mol
InChI Key: SUCYPMXMOHRURB-ANWICMFUSA-N
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Description

Cetp-IN-3 is a novel cholesteryl ester transfer protein inhibitor. Cholesteryl ester transfer protein is a plasma glycoprotein that facilitates the transfer of cholesteryl esters and triglycerides between high-density lipoprotein and low-density lipoprotein particles. Inhibition of cholesteryl ester transfer protein has been explored as a therapeutic strategy for reducing low-density lipoprotein cholesterol levels and increasing high-density lipoprotein cholesterol levels, thereby potentially reducing the risk of atherosclerotic cardiovascular disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cetp-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization and chromatography to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Cetp-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are intermediates and derivatives of this compound, which are further processed to obtain the final compound .

Scientific Research Applications

Cetp-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of cholesteryl ester transfer protein and its effects on lipid metabolism.

    Biology: Investigated for its role in modulating cholesterol levels and its potential impact on cellular processes.

    Medicine: Explored as a therapeutic agent for reducing cardiovascular risk by lowering low-density lipoprotein cholesterol and increasing high-density lipoprotein cholesterol levels.

Mechanism of Action

Cetp-IN-3 is compared with other cholesteryl ester transfer protein inhibitors such as torcetrapib, dalcetrapib, evacetrapib, and anacetrapib. While all these compounds share the common goal of inhibiting cholesteryl ester transfer protein, this compound is unique in its specific binding affinity and potency. Unlike some earlier inhibitors that had off-target effects or limited efficacy, this compound has shown promising results in preclinical and clinical studies, making it a potential candidate for further development .

Comparison with Similar Compounds

Properties

CAS No.

939391-31-8

Molecular Formula

C30H24F12N2O4

Molecular Weight

704.5 g/mol

IUPAC Name

2-amino-N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

InChI

InChI=1S/C30H24F12N2O4/c31-18-10-17(11-20(13-18)48-28(35,36)25(33)34)26(14-15-4-2-1-3-5-15,16-6-9-21(32)22(12-16)47-19-7-8-19)44-24(45)23(43)27(46,29(37,38)39)30(40,41)42/h1-6,9-13,19,23,25,46H,7-8,14,43H2,(H,44,45)/t23?,26-/m1/s1

InChI Key

SUCYPMXMOHRURB-ANWICMFUSA-N

Isomeric SMILES

C1CC1OC2=C(C=CC(=C2)[C@](CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C(C(C(F)(F)F)(C(F)(F)F)O)N)F

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C(C(C(F)(F)F)(C(F)(F)F)O)N)F

Origin of Product

United States

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